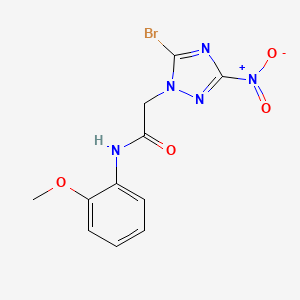
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNTA is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as nitroreductases, which are involved in the metabolism of nitro-containing compounds. The nitro group in 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is believed to play a crucial role in its mechanism of action, as it can undergo reduction to form reactive intermediates that can interact with cellular components.
Biochemical and Physiological Effects:
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can induce apoptosis in cancer cells, inhibit the activity of nitroreductases, and modulate the expression of certain genes. In vivo studies have shown that 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can reduce the growth of tumors in animal models, and improve the survival rate of mice infected with certain bacterial strains. However, the exact biochemical and physiological effects of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide are still being investigated, and more research is needed to fully understand its potential applications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized through various methods using commercially available starting materials, and it can be purified using simple techniques. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is also highly stable under normal laboratory conditions, which makes it suitable for long-term storage and transportation. Furthermore, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has low toxicity, which minimizes the risk of adverse effects on experimental organisms or cells. However, one limitation of 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is its relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, including its potential applications in drug discovery, materials science, and biotechnology. In drug discovery, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be further optimized to improve its efficacy and selectivity against cancer cells or microbial strains. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can also be used as a scaffold for the development of new compounds with potential therapeutic applications. In materials science, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be investigated for its potential applications in organic electronics and optoelectronics, such as organic solar cells and light-emitting diodes. In biotechnology, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be used as a tool to study the role of nitro groups in enzyme catalysis and cellular processes. Overall, the future research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is expected to provide new insights into its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, high stability, and low toxicity. However, more research is needed to fully understand its potential applications and optimize its properties for specific uses. The future research on 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is expected to provide new insights into its mechanism of action and potential applications in drug discovery, materials science, and biotechnology.
Wissenschaftliche Forschungsanwendungen
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also been studied as a potential antimicrobial agent, with promising results against various bacterial and fungal strains. In biochemistry, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been used as a tool to study the role of nitro groups in the catalytic activity of enzymes. In materials science, 2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been investigated for its potential applications in organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O4/c1-21-8-5-3-2-4-7(8)13-9(18)6-16-10(12)14-11(15-16)17(19)20/h2-5H,6H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUROPISFMRNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748241.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
![5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748245.png)
![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)



![methyl 4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]carbonyl}benzoate](/img/structure/B3748291.png)


